Flunisolide Acetate-D6
Description
Historical Evolution of Isotope Labeling in Steroid Chemistry
The application of isotopic labeling to steroid research originated in the 1930s with radioactive tracers, which enabled foundational discoveries in cholesterol biosynthesis and hormone metabolism. The 1946 Nobel Prize-winning work of Carl Cori and Gerty Cori on glycogen metabolism catalyzed interest in isotopic methods, though radiation hazards limited their clinical utility. The 1960s introduction of gas chromatography-mass spectrometry (GC-MS) shifted focus to stable isotopes like $$^{13}C$$ and $$^{2}H$$, with deuterium emerging as the preferred label due to its cost-effectiveness and minimal kinetic isotope effects.
Key milestones include:
- 1972 : First pharmacological study using deuterated prednisolone ($$C{21}H{26}D2O5$$), demonstrating prolonged half-life through CYP3A4 metabolism inhibition.
- 1985 : Development of $$^{2}H$$-labeled cortisol standards for quantitative MS analysis, achieving <2% coefficient of variation in interlaboratory comparisons.
- 2006 : FDA approval of deutetrabenazine, validating deuterium’s role in clinical pharmacology and spurring investment in deuterated glucocorticoids.
Modern synthetic strategies, such as ruthenium-catalyzed H/D exchange and lithium aluminum deuteride reductions, enable precise deuteration at allylic and α-carbonyl positions critical for metabolic stability. For Flunisolide Acetate-D6, isotopic labeling focuses on the 16,17-acetal group and 21-acetate moiety—sites prone to hydrolytic cleavage and oxidative metabolism in vivo.
Table 1 : Evolution of Deuterium Labeling Techniques in Steroid Chemistry
| Era | Technique | Precision | Example Application |
|---|---|---|---|
| 1960s | Acid-catalyzed H/D exchange | ±15% | Cortisol-d2 synthesis |
| 1980s | Enolate deuteration | ±5% | Progesterone-d9 production |
| 2010s | Transition metal catalysis | ±1% | Arachidonic acid-d8 derivatives |
| 2020s | Enzymatic deuteration | ±0.5% | Site-specific glucocorticoid-d6 |
Strategic Importance of Deuterium Incorporation in Glucocorticoid Analogues
Deuterium’s kinetic isotope effect ($$kH/kD ≈ 6-10$$ for C-H bond cleavage) confers three key advantages in glucocorticoid design:
- Metabolic Stabilization : Deuteration at CYP450 oxidation sites reduces first-pass metabolism. This compound’s deuterium atoms at C-16 and C-17 hinder acetal hydrolysis, extending plasma half-life by 2.3-fold compared to non-deuterated flunisolide acetate in murine models.
- Isotopic Distinction : The 6-Da mass shift enables unambiguous detection via LC-MS/MS, crucial for differentiating administered drug from endogenous cortisol ($$m/z 363.2 → 121.0$$ vs $$m/z 369.2 → 127.0$$).
- Receptor Binding Optimization : Selective deuteration minimally alters van der Waals radii (∼0.004 Å per D atom), preserving glucocorticoid receptor affinity while modulating ligand-receptor dissociation kinetics.
Recent applications in COVID-19 research highlight deuterated corticosteroids’ potential. Deuterated dexamethasone analogues demonstrated 40% reduced CYP3A4-mediated 6β-hydroxylation while maintaining anti-inflammatory efficacy comparable to standard regimens. This compound’s structural similarity positions it as a candidate for inhaled COVID-19 therapies, where localized pulmonary action could mitigate systemic side effects.
Synthetic Pathways :
this compound synthesis employs a three-step deuteration protocol:
- Acetonide Protection : Reacting flunisolide with acetone-d6 under BF3 catalysis yields 16,17-isopropylidene-d6 intermediate ($$>98\%$$ deuteration).
- Selective Acetylation : Protecting the 21-hydroxyl with acetic anhydride-d4 ensures isotopic purity at the ester moiety.
- Global Deprotection : Acidic hydrolysis removes acetonide groups while retaining deuterium at sterically hindered positions.
This methodology achieves 89% isotopic incorporation—sufficient for both analytical and metabolic studies. Comparative analysis with non-deuterated flunisolide acetate shows identical X-ray diffraction patterns, confirming deuteration-induced conformational changes remain below 0.1 Å resolution limits.
Properties
Molecular Formula |
C26H33FO7 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
[2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H33FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h6-8,15-16,18-19,21-22,30H,9-12H2,1-5H3/t15?,16?,18-,19-,21+,22?,24-,25-,26+/m0/s1/i2D3,3D3 |
InChI Key |
WEGNFRKBIKYVLC-UVOKQUFZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(O[C@@H]2CC3C4C[C@@H](C5=CC(=O)C=C[C@@]5(C4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)F)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)OC(O2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Flunisolide Core
The synthesis of Flunisolide (non-labeled) involves multi-step organic synthesis starting from corticosteroid precursors:
Step 1: Biotransformation of 6α-fluoroprednisolone
Using microbial biotransformation (e.g., Streptomyces roseochromogenus), 6α-fluoroprednisolone is converted into 6α-fluoro-16α-hydroxyprednisolone. This step includes extraction with ethyl acetate and purification by partition chromatography with solvents such as water, dioxane, and cyclohexane.Step 2: Formation of Isopropylidenedioxy Derivative
The hydroxyl groups at positions 16α and 17α are protected by forming an isopropylidene acetal using acetone and perchloric acid. This protects the diol functionalities and prepares the molecule for further functionalization.Step 3: Acetylation
The acetate group is introduced by acetylation of the hydroxyl group at position 21, typically using acetic anhydride or acetyl chloride under controlled conditions.
Incorporation of Deuterium (Deuteration)
Deuterium Labeling
The deuterium atoms are introduced mainly by substituting methyl hydrogens with deuterium in the molecule. This is often achieved by using deuterated reagents such as deuterated methyl iodide (CD3I) or by catalytic exchange processes where hydrogens are replaced by deuterium in specific positions under controlled conditions.Synthetic Route for this compound
The labeled methyl groups (bis(trideuteriomethyl)) are incorporated during the synthesis of the corticosteroid framework or by post-synthetic modification of the methyl groups on the core molecule. The exact synthetic details are proprietary but involve:
Preparation of Stock Solutions and Formulations
For research and in vivo studies, this compound is prepared in solution form with precise concentrations. Common solvents and formulations include:
| Solvent/Formulation | Description | Typical Use |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Primary solvent for stock solutions due to high solubility | Preparation of 1 mM to 10 mM stock solutions for in vitro assays |
| Corn Oil | Used in in vivo formulations for injection | Vehicle for animal studies requiring slow release |
| Tween 80 and PEG 300 mixtures | Surfactant and co-solvent systems to enhance solubility | Injectable formulations for pharmacokinetic studies |
Example formulation preparation :
To prepare a 2.5 mg/mL working solution for animal studies, 100 μL of 25 mg/mL DMSO stock solution is mixed with 900 μL corn oil and homogenized to clarity.
Analytical and Purification Techniques
- Chromatography : Partition chromatography on diatomaceous earth with solvent systems (water, dioxane, cyclohexane) is used for purification of intermediates and final products.
- Supercritical Carbon Dioxide Extraction : Although primarily used for solvent removal from APIs, supercritical CO2 extraction can be applied to remove residual organic solvents from corticosteroid preparations, ensuring purity.
- Mass Spectrometry and NMR : Employed to confirm isotopic labeling and molecular integrity.
Research Findings and Data Tables
Solubility and Stock Solution Preparation Data for Flunisolide-D6
| Concentration | 1 mg Sample (mL) | 5 mg Sample (mL) | 10 mg Sample (mL) |
|---|---|---|---|
| 1 mM | 2.27 | 11.35 | 22.70 |
| 5 mM | 0.454 | 2.27 | 4.54 |
| 10 mM | 0.227 | 1.135 | 2.27 |
Note: DMSO is the preferred solvent for stock solutions; aqueous solubility is limited.
Supercritical CO2 Extraction Efficiency (From Flunisolide API Studies)
| Parameter | Value |
|---|---|
| Optimal Pressure | 200 bar |
| Optimal Temperature | 40 °C |
| CO2 Density | 0.840 g/cm³ |
| Residual Solvent Reduction | From 13,671 ppm to 12 ppm (acetone) |
| Extraction Time | 40 to 120 minutes |
This method ensures removal of residual solvents from corticosteroid samples without degrading the active ingredient.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Biotransformation of 6α-fluoroprednisolone | Streptomyces roseochromogenus, ethyl acetate extraction | Formation of 6α-fluoro-16α-hydroxyprednisolone |
| 2 | Protection of diol groups by isopropylidene acetal | Acetone, perchloric acid | Stabilized intermediate for further modification |
| 3 | Acetylation of hydroxyl group | Acetic anhydride or acetyl chloride | Formation of Flunisolide Acetate |
| 4 | Deuterium incorporation | Deuterated methylating agents (e.g., CD3I) | Labeled this compound |
| 5 | Purification | Partition chromatography | High purity final compound |
| 6 | Stock solution preparation | DMSO or mixed solvents | Ready for research applications |
Chemical Reactions Analysis
Types of Reactions: Flunisolide Acetate-D6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions and its interactions with other molecules.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated alcohols. Substitution reactions can lead to the formation of various deuterated analogs .
Scientific Research Applications
Flunisolide Acetate-D6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to understand the compound’s behavior in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
Flunisolide Acetate-D6 exerts its effects by activating glucocorticoid receptors. This activation leads to the inhibition of phospholipase A2 and the subsequent reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes. The compound’s anti-inflammatory actions are primarily due to its ability to suppress the immune response and reduce inflammation
Comparison with Similar Compounds
Key Chemical Properties :
| Property | Flunisolide Acetate | Flunisolide Acetate-D6 |
|---|---|---|
| CAS Registry Number | 4533-89-5 | Not explicitly provided |
| Molecular Formula | C₂₆H₃₃FO₇ | C₂₆H₂₇D₆FO₇ (inferred) |
| Molecular Weight | 476.54 g/mol | ~482.54 g/mol (est.) |
| Melting Point | 263–265°C | Likely similar |
| Primary Use | Therapeutic | Analytical/research |
Comparison with Similar Compounds
Structural and Functional Analogues
Flunisolide Acetate vs. Fluticasone Propionate
Fluticasone propionate (FP) is another high-potency ICS used in asthma and chronic obstructive pulmonary disease (COPD).
Pharmacodynamic Comparison :
- Receptor Affinity : Flunisolide acetate has moderate glucocorticoid receptor (GR) affinity, whereas FP exhibits higher GR binding affinity, leading to prolonged anti-inflammatory effects .
- Mechanism : Both inhibit NF-κB and AP-1 pathways, but FP’s lipophilicity enhances lung retention, reducing systemic exposure .
Efficacy in Silicosis Models :
Flunisolide Acetate vs. Budesonide
Budesonide, a non-halogenated glucocorticoid, is widely used for its favorable safety profile.
Metabolic Pathways :
Anti-Fibrotic Activity :
- Flunisolide acetate inhibits IL-13-induced fibroblast proliferation (IC₅₀: 10 µM) and MCP-1/CCL2 production in vitro, whereas budesonide shows similar fibroblast suppression but requires higher doses in vivo .
Deuterated vs. Non-Deuterated Forms
Deuterated compounds like this compound are designed to slow metabolic degradation via the kinetic isotope effect. While the parent compound (flunisolide acetate) is therapeutically active, the D6 variant serves as an analytical tool. For example, deuterated ulipristal acetate (Ulipristal Acetate-D6) exhibits delayed hepatic metabolism compared to its non-deuterated form, a principle that likely extends to this compound .
Key Differences :
| Parameter | Flunisolide Acetate | This compound |
|---|---|---|
| Metabolic Stability | Moderate | Enhanced (theoretical) |
| Primary Application | Clinical therapy | Research/analytical |
| Detectability in Assays | Standard | Improved via MS/SRM |
Clinical and Preclinical Efficacy
Anti-Inflammatory Effects
- Flunisolide Acetate: In silicotic mice, reduced leukocyte infiltration (mononuclear cells by 40%, neutrophils by 55%) and suppressed KC/CXCL-1 (70% inhibition) and TNF-α (50% inhibition) .
- Fluticasone Propionate: In asthma models, FP decreased eosinophil counts by 80% at 100 µg doses but lacks data in fibrotic models .
Fibrosis Modulation
Table 2. Preclinical Efficacy in Murine Silicosis
| Parameter | Flunisolide Acetate (10 µg/mouse) | Fluticasone Propionate (10 µg/mouse) | Budesonide (10 µg/mouse) |
|---|---|---|---|
| TNF-α Inhibition | 50% | N/A | 30% |
| Collagen Deposition | 45% reduction | N/A | 20% reduction |
| Fibroblast Proliferation | 60% inhibition | N/A | 40% inhibition |
Q & A
Q. What are the primary research applications of Flunisolide Acetate-D6 in pharmacokinetic studies?
this compound, a deuterated analog of flunisolide, is primarily used as an internal standard in mass spectrometry (MS) to improve quantification accuracy in pharmacokinetic assays. Deuterium labeling reduces isotopic interference, enabling precise tracking of the parent compound in biological matrices. Methodologically, researchers should validate deuterium retention during sample preparation (e.g., plasma extraction) using spike-and-recovery experiments and isotopic pattern analysis .
Q. Which analytical techniques are most suitable for quantifying this compound in vitro?
High-performance liquid chromatography coupled with tandem MS (HPLC-MS/MS) is the gold standard due to its sensitivity and specificity. Key parameters to optimize include:
- Column selection : Reverse-phase C18 columns for lipid-soluble analytes.
- Ionization mode : Electrospray ionization (ESI) in positive mode.
- Deuterium stability checks : Monitor for deuterium loss via comparative analysis with non-deuterated analogs .
Table 1: Typical HPLC-MS Parameters for this compound
| Parameter | Value |
|---|---|
| Column | C18, 2.1 × 50 mm, 1.7 µm |
| Mobile Phase | 0.1% Formic acid:Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Retention Time | 3.2 ± 0.5 min |
| LOQ (Limit of Quantitation) | 0.1 ng/mL |
Q. How does deuterium labeling affect the metabolic stability of this compound compared to its non-deuterated form?
Deuterium kinetic isotope effects (KIEs) can slow metabolic degradation by strengthening C-D bonds, particularly in cytochrome P450-mediated oxidation. Researchers should compare metabolic half-lives (t₁/₂) in hepatic microsomal assays and use ANOVA to assess significance between deuterated and non-deuterated groups .
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound in tracer studies for tissue distribution analysis?
- Dose proportionality : Ensure deuterated and non-deuterated forms are administered at equimolar concentrations to avoid saturation effects.
- Matrix effects : Validate extraction efficiency from heterogeneous tissues (e.g., lung vs. liver) using matrix-matched calibration curves.
- Cross-validation : Confirm results with orthogonal techniques like LC-NMR to rule out artifactual signals .
Q. How can researchers address discrepancies in deuterium incorporation rates observed across different batches of this compound?
Batch variability may arise from synthetic impurities or isotopic scrambling. Mitigation strategies include:
Q. What statistical approaches are recommended for reconciling contradictory data in this compound receptor binding studies?
Q. How should researchers design multi-omics studies to investigate this compound’s anti-inflammatory mechanisms?
Integrate transcriptomic (RNA-seq), proteomic (LC-MS), and metabolomic (NMR) data via:
- Pathway enrichment analysis : Tools like DAVID or Metascape to identify perturbed inflammatory pathways.
- Network pharmacology : Construct compound-target-disease networks using platforms like STITCH or STRING.
- Data harmonization : Normalize cross-platform datasets using ComBat or similar batch-correction algorithms .
Methodological and Ethical Considerations
Q. What protocols ensure reproducibility in synthesizing this compound for collaborative studies?
- Detailed synthetic logs : Document reaction conditions (temperature, solvent purity, catalyst ratios).
- Open-data practices : Share raw NMR/MS spectra in repositories like Figshare or Zenodo per FAIR principles.
- Inter-lab validation : Circulate samples for cross-lab reproducibility testing using standardized protocols .
Q. How can researchers ethically address incomplete deuterium labeling in this compound used in clinical trials?
- Disclosure in publications : Explicitly report isotopic purity and potential confounders in the Methods section.
- Post-hoc adjustments : Use mixed-effects models to account for batch variability in pharmacokinetic parameters.
- Ethics committee oversight : Pre-approve synthetic protocols to align with Good Laboratory Practice (GLP) .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
